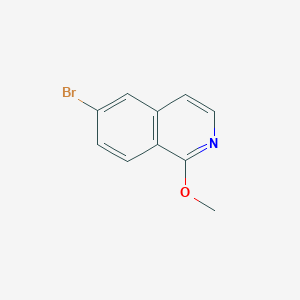

1-Methoxy-6-bromoisoquinoline

Description

Significance of Isoquinoline (B145761) Core in Chemical Sciences

The isoquinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netfiveable.me Its planarity allows for π-stacking interactions, which are crucial for molecular recognition and binding processes. fiveable.me The nitrogen atom in the pyridine ring provides a site for functionalization, enabling the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. fiveable.me

Isoquinoline and its derivatives are found in numerous natural products, including many alkaloids, and are the core of various pharmaceuticals. fiveable.menih.gov Their importance is underscored by their presence in drugs with applications in treating cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov The structural diversity and therapeutic potential of isoquinoline-based compounds have made them a major focus of research in drug discovery and development. researchgate.netrsc.org

Research Context of 1-Methoxy-6-bromoisoquinoline within Substituted Isoquinoline Chemistry

Within the vast landscape of substituted isoquinolines, this compound serves as a key intermediate and building block for the synthesis of more complex molecules. The methoxy (B1213986) group at the 1-position and the bromine atom at the 6-position offer versatile handles for a variety of chemical transformations.

The bromine atom, for instance, can readily participate in nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups at the C-6 position. smolecule.com This is a common strategy for developing new derivatives with tailored properties. Similarly, the methoxy group can be involved in electrophilic aromatic substitution reactions. smolecule.com

Research involving this compound and its derivatives often focuses on the synthesis of novel compounds with potential biological activities. For example, the modification of the isoquinoline core with different substituents is a strategy employed to explore structure-activity relationships and identify new therapeutic agents. Studies have shown that substitutions at various positions of the isoquinoline ring can significantly influence the biological activity of the resulting compounds. nih.govnih.gov

The synthesis of derivatives from this compound allows researchers to investigate how specific structural modifications impact the molecule's interaction with biological targets. This exploration is fundamental to the field of medicinal chemistry, where the goal is to design and create molecules with specific therapeutic effects.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H8BrNO | 238.08 | 1196152-83-6 bldpharm.com |

| 6-Bromoisoquinoline | C9H6BrN | 208.06 | 34784-05-9 |

| 1-Chloro-6-bromoisoquinoline | C9H5BrClN | 242.50 | 205055-63-6 chemicalbook.com |

| 7-Bromo-1-chloro-6-methoxyisoquinoline | C10H7BrClNO | 272.52 | 924271-35-2 nih.gov |

| 8-Bromo-1-methoxy-7-methylisoquinoline | C11H10BrNO | 252.11 | Not Available smolecule.com |

| 6-Bromo-4-methoxycarbonyl-7-methylamino-3-methylisoquinoline-5,8-quinone | C13H11BrN2O4 | 337.99 | Not Available nih.gov |

| 6-Bromo-7-morpholino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | C16H15BrN2O5 | 394.02 | Not Available nih.gov |

| 8-Bromo-7-methoxyisoquinoline | C10H8BrNO | 238.08 | Not Available semanticscholar.org |

| 1-benzyl-6-bromoisoquinoline 2-oxide | C16H12BrNO | Not Available | Not Available rsc.org |

| 4-Bromo-3-phenylisoquinoline | C15H10BrN | Not Available | Not Available researchgate.net |

| 4-Bromo-3-phenylisoquinolin-1(2H)-one | C15H10BrNO | Not Available | Not Available researchgate.net |

| 6-aminoisoquinoline | C9H8N2 | Not Available | Not Available ambeed.com |

| 8-Methoxy- researchgate.netfiveable.meontosight.aitriazolo[5,1-a]isoquinoline | C11H9N3O | Not Available | Not Available mdpi.com |

| 1-(chloromethyl)-6-bromoisoquinoline | C10H7BrClN | Not Available | Not Available mdpi.com |

| 7-Amino-6-bromoisoquinoline-5,8-quinone | C9H5BrN2O2 | Not Available | Not Available researchgate.net |

| 6-bromo-4-anilinoquinazolines | Not Available | Not Available | Not Available nih.gov |

| 6-Chloroquinoline | C9H6ClN | Not Available | Not Available nih.gov |

| 7-bromoisoquinoline | C9H6BrN | Not Available | Not Available nih.gov |

| 6-bromoquinazoline | Not Available | Not Available | Not Available nih.gov |

| 6-fluoroquinazoline | Not Available | Not Available | Not Available nih.gov |

| 6-Nitroquinazoline | Not Available | Not Available | Not Available nih.gov |

| 6-Methoxyquinazoline | Not Available | Not Available | Not Available nih.gov |

| 6-cyanoquinazoline | Not Available | Not Available | Not Available nih.gov |

| N-(2-Bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal | C12H18BrNO3 | 304.18 | Not Available semanticscholar.org |

| N-(2-bromobenzylidene)aminoacetaldehyde dimethyl acetal | C11H14BrNO2 | 272.14 | Not Available semanticscholar.org |

| 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-1,2,3,4-tetrahydro-7-methoxy-2-(4-methylphenylsulfonyl)isoquinoline | C29H26Br2N2O4S | Not Available | Not Available semanticscholar.org |

| 2-benzyl-6-methoxyquinoline 1-oxide | C17H15NO2 | Not Available | Not Available rsc.org |

| 1-(4-Allyloxyphenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline | C29H29NO2 | Not Available | Not Available ijstr.org |

| 1-methoxy-3-(2-nitroethyl)benzene | C9H11NO3 | Not Available | Not Available ijstr.org |

| (3-methoxyphenyl)acetaldehyde | C9H10O2 | Not Available | Not Available ijstr.org |

| 4-Allyloxy-N-phenethyl-N-phenyl-benzamide | C24H23NO2 | Not Available | Not Available ijstr.org |

| 6-Methoxy-2-phenyl-1-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-1,2,3,4-tetrahydro-isoquinoline | C31H36N2O2 | Not Available | Not Available ijstr.org |

| 1-(isoquinolin-3-yl)azetidin-2-one | C12H10N2O | Not Available | Not Available mdpi.com |

| n-butyl 3-(isoquinolin-3-ylamino)propanoate | C16H20N2O2 | Not Available | Not Available mdpi.com |

| 1-(isoquinolin-3-yl)-5-methoxy-1H-benzimidazol-2(3H)-one | C17H13N3O2 | Not Available | Not Available mdpi.com |

| 1-(isoquinolin-3-yl)-6-methoxy-1H-benzimidazol-2(3H)-one | C17H13N3O2 | Not Available | Not Available mdpi.com |

| 1-(isoquinolin-3-yl)-3-methylimidazolidin-2-one | C13H13N3O | 227.26 | Not Available mdpi.com |

| 1-(isoquinolin-3-yl)-3-(hetero)aryl-2-ones | Not Available | Not Available | Not Available mdpi.com |

| 6-bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | Not Available | Not Available researchgate.net |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | C9H9Br2N | Not Available | Not Available researchgate.net |

| 4,6,8-tribromoquinoline | C9H4Br3N | Not Available | Not Available researchgate.net |

| 6,8-dibromoquinoline | C9H5Br2N | Not Available | Not Available researchgate.net |

| 6,8-bis(methylthio)quinoline | C11H11NS2 | Not Available | Not Available researchgate.net |

| 6,8-bis(trimetylsilyl)quinoline | C15H23NSi2 | Not Available | Not Available researchgate.net |

| 6,8-dimethoxyquinoline | C11H11NO2 | Not Available | Not Available researchgate.net |

| 6-Bromo-8-cyanoquinoline | C10H5BrN2 | Not Available | Not Available researchgate.net |

| 8-bromo-6-cyanoquinoline | C10H5BrN2 | Not Available | Not Available researchgate.net |

| 6,8-dicyanoquinoline | C11H5N3 | Not Available | Not Available researchgate.net |

| 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | C10H12BrNO | Not Available | Not Available researchgate.net |

| 8-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline | C10H12BrNO | Not Available | Not Available researchgate.net |

| 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline | C11H15NO2 | Not Available | Not Available researchgate.net |

| 8-Amino-6-Methoxy Quinolinium Picrate | C16H13N5O8 | Not Available | Not Available tandfonline.com |

| isoquinoline-6-carbaldehyde | C10H7NO | Not Available | Not Available google.com |

| 6-bromoisoquinoline@CB mdpi.com | Not Available | Not Available | Not Available nankai.edu.cn |

| 5- and 8-nitroquinoline | C9H6N2O2 | Not Available | Not Available researchgate.net |

| 5- and 8-nitroisoquinolines | C9H6N2O2 | Not Available | Not Available researchgate.net |

| 1-cyano-2-methoxy-1,2-dihydroquinolines | C11H10N2O | Not Available | Not Available researchgate.net |

| 2-cyano-1-methoxy-1,2-dihydro-isoquinolines | C11H10N2O | Not Available | Not Available researchgate.net |

| 3-bromoquinaldine | C10H8BrN | Not Available | Not Available researchgate.net |

| 3-bromo-4-(or 6-, 7-, 8-)-methylquinolines | C10H8BrN | Not Available | Not Available researchgate.net |

| 1-acetonyl-isoquinoline | C12H11NO | Not Available | Not Available researchgate.net |

| 1-cyanoisoquinoline | C10H6N2 | Not Available | Not Available researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSUFWUXOVNEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 1 Methoxy 6 Bromoisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the parent compound, 1-Methoxy-6-bromoisoquinoline, the spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and a characteristic singlet for the methoxy (B1213986) group protons.

Detailed spectral data is available for derivatives such as Methyl 6-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate. rsc.org In this derivative, the protons on the isoquinoline ring system and the methoxy group give rise to specific signals. For example, in a CDCl₃ solvent, the proton at the C5 position (H-5) typically appears as a doublet of doublets, while the proton at the C8 position appears as a doublet. rsc.org The methoxy group protons consistently appear as a sharp singlet.

A representative ¹H NMR dataset for a derivative is presented below.

Table 1: ¹H NMR Data for Methyl 6-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate in CDCl₃ rsc.org

Data obtained from a 400 MHz NMR spectrometer.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In aromatic compounds like this compound, the chemical shifts of the methoxy carbon can be particularly informative. Typically, an aromatic methoxy carbon resonates at approximately 56 ppm. nih.gov However, if the methoxy group is sterically hindered and forced into an out-of-plane conformation, its signal can be deshielded and appear further downfield, around 62 ppm. nih.govresearchgate.net

For the derivative Methyl 6-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, the ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. rsc.org The carbon atom attached to the bromine (C-6) and the carbon attached to the methoxy group (C-1) can be identified by their characteristic chemical shifts.

Table 2: ¹³C NMR Data for Methyl 6-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate in CDCl₃ rsc.org

Data obtained from a 101 MHz NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound. For bromine-containing molecules, MS is particularly distinctive due to the natural isotopic abundance of bromine, which consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments, simplifying their identification in the spectrum. youtube.com

HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This high accuracy is crucial for confirming the identity of newly synthesized molecules. For derivatives of this compound, HRMS is used to confirm that the experimentally measured mass corresponds to the calculated mass for the expected chemical formula.

For Methyl 6-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, HRMS data using electrospray ionization (ESI) confirms its elemental composition. rsc.org

Table 3: HRMS-ESI Data for Methyl 6-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate rsc.org

Direct Chemical Ionization (DCI) is a soft ionization technique that results in less fragmentation compared to electron ionization, making it useful for determining the molecular weight of a compound. When ammonia (NH₃) is used as the reagent gas, protonation or the formation of an ammonium adduct often occurs, leading to prominent [M+H]⁺ or [M+NH₄]⁺ ions, respectively. While specific DCI/NH₃ MS data for this compound is not detailed in the available literature, this technique would be expected to produce a strong signal for the protonated molecule or its ammonium adduct, clearly indicating its molecular weight and exhibiting the characteristic M/M+2 isotope pattern due to the bromine atom.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The spectra show absorption bands corresponding to the vibrational frequencies of specific bonds. Density Functional Theory (DFT) calculations are often employed to assign the observed vibrational bands with high accuracy. nih.govresearchgate.net

For this compound, the spectra would be dominated by vibrations associated with the isoquinoline ring and the methoxy and bromo substituents. Key expected vibrational modes include C-H stretching of the aromatic ring, C=C and C=N stretching of the isoquinoline core, C-O stretching of the methoxy group, and the C-Br stretching vibration. nih.govnih.gov

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of an aromatic compound like this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The isoquinoline ring system is the primary chromophore. The presence of the methoxy and bromo substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the parent isoquinoline molecule. These shifts are known as bathochromic (red shift) or hypsochromic (blue shift) effects.

Based on studies of substituted quinolines and isoquinolines, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to exhibit characteristic absorption bands. malariaworld.orgsharif.edu The electronic spectral properties for related 5-substituted isoquinolines have been computed and compared with experimental values, providing a reference for the expected absorption regions. psgcas.ac.inniscair.res.in

A representative table of expected UV-Vis absorption data for this compound is presented below, based on the analysis of similar aromatic heterocyclic compounds.

| Electronic Transition | Expected λmax (nm) |

| π → π | ~220 - 280 |

| π → π | ~300 - 350 |

| n → π* | > 350 (typically weak) |

Theoretical and Computational Studies on 1 Methoxy 6 Bromoisoquinoline Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Optimized Molecular Structures and Geometries

This analysis involves using DFT to determine the most stable three-dimensional arrangement of atoms in the 1-Methoxy-6-bromoisoquinoline molecule. The process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. No published studies containing the optimized structural parameters for this compound were found.

Harmonic Resonance Frequencies and Vibrational Analysis (PED)

Following geometry optimization, DFT can be used to calculate the vibrational frequencies of the molecule. This information is crucial for interpreting experimental infrared (IR) and Raman spectra. A Potential Energy Distribution (PED) analysis further breaks down the complex vibrational modes into contributions from individual bonds and angles, aiding in the precise assignment of spectral peaks. There is no available literature detailing the harmonic frequencies or PED analysis for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability. No specific FMO data for this compound has been reported.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This analysis is invaluable for predicting how a molecule will interact with other charged or polar species, indicating sites for electrophilic and nucleophilic attack. There are no published MEP surface analyses for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. This method gives insight into hyperconjugation and delocalization effects that contribute to molecular stability. No NBO analysis specific to this compound could be located in the scientific literature.

Mulliken Atomic Charge Distribution Analysis

The Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule. These charges are calculated based on the distribution of electrons in the molecular orbitals among the constituent atoms. While known to be basis-set dependent, Mulliken charges can provide a qualitative understanding of the electrostatic properties and reactivity of the molecule. No studies reporting the Mulliken atomic charges for this compound were identified.

Molecular Docking Studies of Isoquinoline (B145761) Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule, or ligand, might interact with a protein target. For isoquinoline derivatives, including structures analogous to this compound, molecular docking studies have been instrumental in identifying potential therapeutic targets and clarifying structure-activity relationships.

Research on related heterocyclic systems has shown that bromo- and methoxy-substituted compounds can exhibit significant binding affinities to various biological targets, particularly protein kinases and hormone receptors implicated in cancer. nih.govmdpi.comnih.gov For instance, studies on 6-bromo quinazolines, which share a similar bicyclic core with isoquinolines, have been conducted to evaluate their potential as anticancer agents. Molecular docking of these compounds into the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, has revealed favorable binding energies, suggesting a potential mechanism of action. mdpi.com Similarly, methoxy-substituted pyrazoline derivatives have been docked against EGFR, with one promising compound showing a binding energy of -8.4 kcal/mol and key interactions with the Met769 residue in the receptor's active site. nih.gov

These computational models predict that the isoquinoline core can fit into the ATP-binding pocket of kinases, while substituents like the bromo and methoxy (B1213986) groups can form specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues, thereby inhibiting the protein's function. mdpi.comnih.gov The binding energy, a calculated value representing the strength of the interaction, is a key metric in these studies. Lower binding energies typically indicate a more stable and potentially more potent ligand-protein complex.

Table 1: Examples of Molecular Docking Studies on Related Heterocyclic Compounds

| Compound Class | Protein Target | Range of Binding Energies (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Methoxy Pyrazoline Derivatives | EGFR | -8.4 | Interaction with Met769 residue nih.gov |

| Dihydroisoquinoline Derivatives | Leucine Aminopeptidase (LAP) | Not specified | Hydrogen bonds with Gly362; coordination of zinc ions nih.gov |

| Methoxy Quinazoline (B50416) Derivatives | VEGFR2 | -7.3 | Binds to ATP binding pocket mdpi.com |

| Bromo-substituted Quinolines | HIV Reverse Transcriptase | Up to -10.67 | Interaction with the active domain of the receptor nih.gov |

These studies collectively suggest that the 1-methoxy and 6-bromo substitutions on an isoquinoline scaffold could play crucial roles in its interaction with biological macromolecules, making it a subject of interest for further computational and experimental investigation. jptcp.comjptcp.com

Mechanistic Insights from Computational Approaches

Beyond predicting biological interactions, computational methods are vital for understanding the chemical reactivity of molecules like this compound. They can be used to model reaction pathways, calculate energy barriers, and predict the most likely outcomes of a chemical transformation.

One of the fascinating reaction pathways available to heterocyclic compounds is the ANRORC mechanism, which stands for A ddition of N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism describes a specific type of nucleophilic substitution that is particularly relevant for halo-substituted nitrogen heterocycles like bromoisoquinolines. wikipedia.orgresearchgate.netscispace.com

Unlike a direct displacement of the leaving group (the bromine atom), the ANRORC mechanism involves a multi-step process:

Addition of the Nucleophile: A strong nucleophile, such as an amide ion, first attacks an electron-deficient carbon atom of the isoquinoline ring.

Ring Opening: This addition leads to the cleavage of a bond within the heterocyclic ring, resulting in an open-chain intermediate.

Ring Closure: The intermediate then undergoes a new intramolecular cyclization to form a new ring, often expelling the original leaving group in the process.

This pathway is significant because it can lead to products where the atoms in the ring are rearranged. For example, isotope labeling studies have shown that a nitrogen atom from the original ring can be displaced to become part of an exocyclic substituent. wikipedia.org The ANRORC mechanism helps explain product formations that are otherwise difficult to account for via standard aromatic nucleophilic substitution pathways and has been extensively studied for various heterocyclic systems. wikipedia.orgrsc.org

Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over other possible positions. Predicting and controlling regioselectivity is a central challenge in organic synthesis. Computational chemistry offers powerful tools to address this challenge by modeling the factors that govern reaction outcomes. rsc.org

For a substituted molecule like this compound, several sites are available for chemical attack. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to predict the most likely site of reaction. unimi.itnih.gov These calculations can determine the relative energies of different potential intermediates and transition states, with the lowest-energy pathway indicating the most probable product. beilstein-journals.org

Key factors that influence regioselectivity and can be modeled computationally include:

Electron Density: The distribution of electrons across the isoquinoline ring system. Nucleophiles will tend to attack regions of low electron density (electrophilic sites), while electrophiles will attack regions of high electron density (nucleophilic sites).

Steric Hindrance: The physical blocking of a reaction site by bulky substituent groups.

Stability of Intermediates: The relative energy and stability of the intermediates formed during the reaction.

For isoquinoline systems, computational studies have been used to explain the regioselectivity of various reactions, including C-H activation and annulation processes. mdpi.commdpi.com These models help rationalize experimental observations, such as why a reaction occurs at the C5 position instead of C7, or why certain directing groups favor one product over another. researchgate.netnih.gov By validating these computational predictions against experimental results, a deeper and more predictive understanding of the molecule's chemical behavior can be achieved.

Research on Reactivity and Reaction Mechanisms of 1 Methoxy 6 Bromoisoquinoline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings. In the context of 1-Methoxy-6-bromoisoquinoline, the electron-deficient nature of the isoquinoline (B145761) ring system, further influenced by the substituents, dictates the regioselectivity and feasibility of such reactions.

The C1 position of the isoquinoline ring is particularly activated towards nucleophilic attack due to the adjacent nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate. The methoxy (B1213986) group at this position, while electron-donating by resonance, can act as a leaving group in the presence of strong nucleophiles.

Research on closely related 1-alkoxyisoquinolines has shown that they can undergo nucleophilic displacement of the alkoxy group. For instance, studies on similar heterocyclic systems indicate that amines can serve as effective nucleophiles in these transformations. The general mechanism involves the attack of the nucleophile at the C1 position, forming a tetrahedral intermediate, followed by the departure of the methoxide (B1231860) ion to yield the substituted product.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product | Reaction Conditions | Potential Yield |

| Ammonia | 6-Bromo-1-aminoisoquinoline | High temperature and pressure | Moderate |

| Primary Amine (e.g., Aniline) | N-Aryl-6-bromoisoquinolin-1-amine | Base catalysis, elevated temperature | Moderate to Good |

| Secondary Amine (e.g., Piperidine) | 1-(Piperidin-1-yl)-6-bromoisoquinoline | Base catalysis, elevated temperature | Good |

Note: This table is illustrative and based on the general reactivity of 1-alkoxyisoquinolines. Specific experimental data for this compound is limited in publicly available literature.

Palladium-Catalyzed C-H Activation Processes

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. The isoquinoline scaffold contains several C-H bonds that could potentially be activated.

While direct C-H activation of this compound has not been extensively reported, studies on related isoquinoline and N-alkoxyamide systems provide valuable insights into its potential reactivity. The nitrogen atom in the isoquinoline ring can act as a directing group, facilitating ortho-C-H activation. In the case of this compound, this would direct functionalization to the C8 position.

Furthermore, the methoxy group itself can potentially influence the regioselectivity of C-H activation. Research on palladium-catalyzed C-H activation of N-methoxybenzamides has demonstrated the utility of the N-methoxy group in directing the catalytic cycle. researchgate.net

The bromine atom at the C6 position makes this compound an ideal substrate for traditional palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which proceed via oxidative addition to the C-Br bond rather than C-H activation. However, the development of methods for the selective C-H functionalization of such a molecule would open up new avenues for the synthesis of complex isoquinoline derivatives.

Table 2: Potential Palladium-Catalyzed C-H Activation Reactions of this compound

| Coupling Partner | Potential Product | Catalyst System | Potential Regioselectivity |

| Arylboronic Acid (Arylation) | 1-Methoxy-6-bromo-8-arylisoquinoline | Pd(OAc)₂, Ligand, Oxidant | C8-H activation |

| Alkene (Alkenylation) | 1-Methoxy-6-bromo-8-alkenylisoquinoline | Pd(OAc)₂, Ligand, Oxidant | C8-H activation |

| Alkyne (Alkynylation) | 1-Methoxy-6-bromo-8-alkynylisoquinoline | Pd(OAc)₂, Ligand, Oxidant | C8-H activation |

Note: This table represents potential transformations based on established palladium-catalyzed C-H activation methodologies on related heterocyclic systems.

Intermolecular and Intramolecular Rearrangements

The study of rearrangement reactions provides deeper understanding of molecular stability and reactivity. For this compound, both intermolecular and intramolecular rearrangements could be envisaged under specific conditions, although dedicated research in this area is sparse.

One potential intramolecular rearrangement is the Chapman-like rearrangement, where an O-aryl imidate rearranges to a diaryl amide upon heating. While this compound is not an imidate, related thermal rearrangements of alkoxy-substituted N-heterocycles are known. Under thermal or acidic conditions, migration of the methyl group from the oxygen to the ring nitrogen could potentially occur, leading to the formation of 6-bromo-2-methylisoquinolin-1(2H)-one.

Another possibility is a Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. If a suitable nucleophilic group were introduced elsewhere in the molecule, it could potentially displace the methoxy group at the C1 position in an intramolecular fashion.

Intermolecular rearrangements are less likely to be a primary reaction pathway for this compound under typical synthetic conditions. However, under photochemical or high-energy conditions, skeletal rearrangements of the isoquinoline core could occur, leading to the formation of various isomeric structures.

Further computational and experimental studies are necessary to fully explore the landscape of possible rearrangement reactions for this compound and to determine the conditions under which such transformations might occur.

Advanced Applications and Functional Materials Research Involving 1 Methoxy 6 Bromoisoquinoline Scaffolds

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry has benefited from the integration of 1-methoxy-6-bromoisoquinoline derivatives into complex, non-covalently bonded systems. These interactions, primarily with macrocyclic host molecules, have led to the development of sophisticated molecular machines and materials with tunable properties.

Encapsulation within Macrocyclic Host Molecules (e.g., Cucurbiturils)

Research has demonstrated the effective encapsulation of 6-bromoisoquinoline derivatives within cucurbit[n]urils (CB[n]), a family of macrocyclic host molecules. Specifically, a 6-bromoisoquinoline derivative, IQC nih.gov, has been shown to form a stable host-guest complex with cucurbit rsc.orguril (CB rsc.org) in aqueous solutions. This encapsulation is a key feature in the construction of more complex supramolecular structures.

Tunable Optical Properties (e.g., Room Temperature Phosphorescence, RTP)

A significant outcome of the host-guest interaction between 6-bromoisoquinoline derivatives and cucurbiturils is the generation of a visible room-temperature phosphorescence (RTP) signal. The complexation of CB rsc.org with a 6-bromoisoquinoline derivative in an aqueous solution can lead to an intense RTP emission. This phenomenon is attributed to the rigid environment provided by the cucurbituril cavity, which restricts the vibrational and rotational freedom of the guest molecule, thereby minimizing non-radiative decay pathways and promoting phosphorescence.

pH-Controlled Molecular Shuttles

The encapsulation of a 6-bromoisoquinoline derivative within CB rsc.org has been ingeniously utilized to create a pH-controlled molecular shuttle. In a study involving the guest molecule IQC nih.gov, the CB rsc.org host can move along the molecular axle in response to changes in pH. Under acidic conditions, the CB rsc.org macrocycle is positioned away from the 6-bromoisoquinoline moiety, resulting in a weak RTP signal. However, upon deprotonation of the guest molecule under basic conditions, the CB rsc.org "wheel" preferentially encircles the phosphor group, leading to a significant enhancement of the RTP emission. This pH-driven shuttling motion, accompanied by a clear "on" and "off" RTP signal, demonstrates the potential for creating sophisticated molecular switches and sensors.

Photoresponsive Systems

While the primary focus of the documented research on this compound in supramolecular chemistry has been on pH-stimuli, the principles of host-guest chemistry and the observed tunable optical properties suggest a strong potential for the development of photoresponsive systems. The inherent photophysical characteristics of the isoquinoline (B145761) core, combined with the modulating effects of host molecules, could be exploited to create systems that respond to light stimuli. For instance, photoisomerization of a guest molecule could alter its binding affinity for the host, leading to a change in the RTP signal, thus creating a light-driven molecular switch. However, specific examples of photoresponsive systems directly employing the this compound scaffold are yet to be extensively reported in the literature.

Development as Organic Synthesis Intermediates

The presence of a bromine atom at the 6-position and a methoxy (B1213986) group at the 1-position makes this compound a versatile intermediate in organic synthesis. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for the formation of carbon-carbon bonds.

These reactions allow for the introduction of a wide variety of substituents at the 6-position of the isoquinoline core, leading to the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. For example, a Suzuki coupling reaction could be employed to introduce an aryl or heteroaryl group, while a Heck reaction could be used to append an alkene moiety. The general schemes for these reactions are well-established and are expected to be applicable to the this compound substrate, although specific, detailed examples in the scientific literature are not abundant.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Product Type | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | 6-Aryl-1-methoxyisoquinoline | Synthesis of biaryl compounds |

Probes for Biological Research (excluding clinical human trial data, dosage, safety)

The intrinsic fluorescence and phosphorescence properties of the isoquinoline scaffold, particularly when incorporated into host-guest complexes, suggest that this compound and its derivatives could serve as valuable probes for biological research. The ability to switch the RTP signal "on" and "off" based on environmental factors like pH opens up possibilities for developing sensors to probe specific cellular compartments or processes.

For instance, a molecular shuttle based on a this compound derivative could potentially be designed to report on the pH of organelles within a cell. The probe could be engineered to localize in a specific cellular region, and changes in the local pH would be reflected in a change in the observed RTP signal. This would provide a non-invasive method to study cellular physiology.

While the direct application of this compound as a biological probe is not yet widely documented, the foundational research into its photophysical properties within supramolecular systems provides a strong proof-of-concept for its future development in this area. Further research would be needed to assess its cell permeability, cytotoxicity, and specificity for biological targets.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cucurbit[n]urils (CB[n]) |

| Cucurbit rsc.orguril (CB rsc.org) |

Use in Biological Imaging Studies (excluding clinical)

Without specific research to draw upon, it is not possible to provide detailed findings or construct data tables on the photophysical properties, biological targets, or imaging applications of probes derived from this particular scaffold. The scientific community has explored a wide array of other heterocyclic systems for these purposes, and it appears that this compound has not been a primary focus in this area of research to date. Further investigation into specialized chemical synthesis and medicinal chemistry literature may be required to uncover any potential, albeit not widely reported, uses of this compound as a precursor in the synthesis of imaging agents.

Structure Activity Relationship Sar Studies and Rational Design in Medicinal Chemistry Excluding Clinical Human Trial Data, Dosage, Safety

In Vitro Biological Activity of 1-Methoxy-6-bromoisoquinoline Derivatives and Analogues

Anticancer Activity Studies (e.g., cytotoxicity against specific cell lines, cell cycle arrest, apoptosis induction, DNA topoisomerase inhibition)

Derivatives of the isoquinoline (B145761) and quinoline (B57606) core structures are extensively studied for their potential as anticancer agents. Their mechanisms of action are diverse and include inducing cytotoxicity, cell cycle arrest, apoptosis, and inhibiting key enzymes involved in DNA replication. nih.govresearchgate.net

Cytotoxicity: The antiproliferative activity of isoquinoline and quinoline derivatives has been demonstrated across a wide panel of human cancer cell lines. For instance, a series of 6-bromo quinazoline (B50416) derivatives were tested for cytotoxicity, with compound 8a showing potent activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines with IC50 values of 15.85 µM and 17.85 µM, respectively. nih.govresearchgate.net This compound was notably less cytotoxic to the normal MRC-5 cell line, indicating a degree of selectivity for cancer cells. nih.govresearchgate.net Similarly, 4-alkoxy-2-aryl-6,7-dimethoxyquinolines exhibited potent anticancer activity at sub-micromolar levels, with compound 14m showing a GI50 mean-graph midpoint of 1.26 µM across the NCI-60 cancer cell line panel. nih.gov The presence of methoxy (B1213986) groups is often associated with enhanced cytotoxic activity. mdpi.comresearchgate.net

| Compound Class | Specific Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo quinazoline | 8a | MCF-7 | Breast | IC50 | 15.85 | nih.govresearchgate.net |

| 6-Bromo quinazoline | 8a | SW480 | Colon | IC50 | 17.85 | nih.govresearchgate.net |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | 14m | NCI-60 Panel | Various | GI50 (MG-MID) | 1.26 | nih.gov |

| Naphthalenyl sulfonyl isoquinoline | - | MCF-7 | Breast | IC50 | 16.1 | nih.gov |

| Thiophenyl sulfonyl isoquinoline | - | MCF-7 | Breast | IC50 | 19.8 | nih.gov |

Cell Cycle Arrest and Apoptosis Induction: A key mechanism for the anticancer effect of isoquinoline alkaloids is the induction of cell cycle arrest and apoptosis. nih.gov For example, novel tetrahydro- nih.govnih.govacs.orgtriazolo[3,4-a]isoquinoline chalcones were found to induce G2/M phase cell cycle arrest in breast cancer cells. researchgate.net Other tetrahydroisoquinoline derivatives caused cell cycle arrest at the S phase in the MCF7 cell line and at the G2/M phase in the A549 lung cancer cell line. nih.gov This disruption of the normal cell cycle progression often leads to programmed cell death, or apoptosis. wikipedia.org Studies on two new isoquinoline derivatives, B01002 and C26001, demonstrated their ability to induce apoptosis in SKOV3 ovarian cancer cells, partly by downregulating Inhibitor of Apoptosis Proteins (IAPs) like XIAP and survivin, which in turn promotes caspase-induced cell death. dovepress.com

DNA Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription, making them critical targets for cancer therapy. wikipedia.orgmdpi.com Several isoquinoline and related indenoisoquinoline derivatives act as topoisomerase inhibitors. wikipedia.orgacs.orgmdpi.com These compounds can function as "topoisomerase poisons" by stabilizing the transient complex between the topoisomerase enzyme and DNA, which leads to DNA strand breaks and ultimately, cell death. wikipedia.org A series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated as potential anticancer agents, with compound 2E showing an equivalent inhibition of topoisomerase IIα activity to the well-known drug etoposide (B1684455) at a concentration of 100 µM. mdpi.comnih.gov Structure-based drug design has also led to indenoisoquinolines that dually inhibit both topoisomerase I (Top1) and tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme that repairs Top1-mediated DNA damage. acs.org

Anti-HIV Activity and CXCR4 Antagonism

The C-X-C chemokine receptor 4 (CXCR4) is a critical co-receptor for the entry of T-tropic (X4) strains of the human immunodeficiency virus (HIV) into host T-lymphocytes. nih.govnih.gov Blocking this receptor is a validated strategy for developing anti-HIV therapies. nih.gov A series of isoquinoline-based compounds have been synthesized and identified as potent CXCR4 antagonists. nih.gov

In one study, isoquinoline analogues bearing a tetrahydroquinoline head group were investigated for their CXCR4 affinity and anti-HIV activity. The research expanded on the structure-activity relationship, leading to compounds with low nanomolar activity. For example, compound 24c from this series demonstrated consistently potent activity across various assays, including competition binding, calcium mobilization, and anti-HIV assays. nih.gov The strategic addition of a methoxy group to the quinazoline core of other CXCR4 antagonists was shown to increase binding affinity by 4- to 5-fold, possibly by inducing a conformational change that facilitates a more favorable interaction with the receptor. nih.gov The development of dual CCR5/CXCR4 antagonists is also an emerging area, as HIV can switch its co-receptor usage to develop resistance. mdpi.com

| Compound Class | Target | Activity | Significance | Reference |

|---|---|---|---|---|

| Isoquinoline-based analogues | CXCR4 | Antagonism | Inhibition of T-tropic HIV-1 entry. | nih.gov |

| Quinazoline-based antagonists | CXCR4 | Binding Affinity | Methoxy group addition increased affinity 4-5 fold. | nih.gov |

| Plerixafor (AMD3100) | CXCR4 | Antagonism | A benchmark CXCR4 antagonist that inhibits HIV-1 entry. | nih.govmdpi.com |

Anti-inflammatory and Analgesic Activities

The isoquinoline and quinoline scaffolds are present in many compounds exhibiting anti-inflammatory and analgesic properties. nih.govjptcp.combiomedpharmajournal.org These activities are often linked to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory pathway. ekb.eg

A study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated pronounced analgesic and anti-inflammatory effects. In a model of thermal pain (hot plate test), this compound at a dose of 0.5 mg/kg showed analgesic activity two times higher than reference drugs metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org In a model of formalin-induced arthritis, the same compound exhibited an anti-inflammatory effect 3.3 times greater than that of diclofenac (B195802) sodium. biomedpharmajournal.org Another study synthesized several 3-bromo isoquinoline derivatives and confirmed their noteworthy analgesic and anti-inflammatory potential through biological screening. jptcp.com Similarly, novel quinoline-based thiazolidinone derivatives were evaluated, with several compounds showing good edema inhibition compared to the reference drug indomethacin (B1671933) in a carrageenan-induced paw edema model. ekb.eg

Antimicrobial Properties

Isoquinoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. semanticscholar.orgmdpi.com The substitution pattern on the isoquinoline ring is crucial for its activity. mdpi.com

A new class of alkynyl isoquinolines showed strong bactericidal activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In another study, two isoquinoline alkaloids (Spathullin A and its derivative) isolated from the fungus Penicillium spathulatum were active against both Gram-negative and Gram-positive bacteria, with the lowest Minimal Inhibitory Concentration (MIC) values of 4 and 1 µg/mL, respectively, against S. aureus. nih.gov The anti-MRSA activity of various isoquinoline alkaloids, such as 6-methoxydihydrosanguinarine, has been reported, with MICs in the range of 1.9-3.9 µg/mL, which was higher than the antibiotic ampicillin. researchgate.net Furthermore, isoquinoline derivatives with 4-methoxy phenyl substitutions have shown significant antifungal activity against Aspergillus niger and Candida albicans with MIC values of 4 µM. nih.gov

| Compound Class/Name | Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Spathullin A derivative | Staphylococcus aureus | MIC | 1 µg/mL | nih.gov |

| Spathullin A | Staphylococcus aureus | MIC | 4 µg/mL | nih.gov |

| 6-Methoxydihydrosanguinarine | S. aureus (MRSA) | MIC | 1.9-3.9 µg/mL | researchgate.net |

| 4-Methoxy phenyl substituted isoquinoline | A. niger, C. albicans | MIC | 4 µM | nih.gov |

| 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | MIC90 | 6.0-24.0 µg/mL | internationalscholarsjournals.com |

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. The isoquinoline and quinoline scaffolds are features of many potent tubulin polymerization inhibitors. nih.govnih.govacs.org

A study of 5,6-dihydroindolo[2,1-a]isoquinoline derivatives found that several compounds inhibited tubulin polymerization, with the most active showing IC50 values as low as 3.1 µM, comparable to the known inhibitor colchicine (B1669291) (IC50 of 2.1 µM). nih.govacs.org These compounds were shown to bind to the colchicine-binding site on tubulin. nih.govacs.org Similarly, a series of quinoline derivatives were designed as novel tubulin inhibitors targeting this same site. Compound 4c from this series successfully inhibited tubulin polymerization with an IC50 value of 17 µM and caused cell cycle arrest at the G2/M phases in MDA-MB-231 breast cancer cells. nih.gov Another study identified 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one as a promising scaffold for new tubulin polymerization inhibitors, with one derivative arresting A549 cells in the low micromolar range (IC50 = 5.9 µM). rsc.org

Scaffold Simplification and Modification Strategies

Scaffold simplification is a key strategy in medicinal chemistry aimed at reducing the complexity of a lead molecule while retaining or improving its desired biological activity. This approach can lead to compounds with better synthetic accessibility and improved pharmacokinetic properties. For the this compound scaffold, modifications at various positions have been explored to understand their impact on activity.

Systematic modifications of the isoquinoline ring have provided valuable insights into the SAR of this scaffold. While specific studies focusing exclusively on this compound are limited in publicly available research, general principles of isoquinoline chemistry can be applied. For instance, the C1 position is known to significantly impact reactivity and biological interactions. The introduction of different substituents at this position can alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity to target proteins.

Similarly, the C6 position, occupied by a bromine atom in the parent scaffold, is a critical site for modification. Halogen atoms like bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. The replacement of the bromine with other functional groups allows for the probing of this interaction and the exploration of the chemical space around this position.

One common modification strategy involves the Suzuki coupling reaction, which can be used to introduce a wide variety of aryl and heteroaryl substituents at the C6 position by replacing the bromine atom. This allows for the systematic exploration of how different aromatic systems at this position affect biological activity.

Table 1: Hypothetical Scaffold Modifications of this compound and Their Potential Impact on Biological Activity

| Modification Position | Original Group | Modified Group | Potential Impact on Activity |

| C1 | Methoxy (-OCH3) | Hydroxyl (-OH) | Altered hydrogen bonding capacity and polarity. |

| C1 | Methoxy (-OCH3) | Amino (-NH2) | Introduction of a basic center, potential for new interactions. |

| C6 | Bromo (-Br) | Phenyl (-C6H5) | Increased lipophilicity, potential for π-π stacking interactions. |

| C6 | Bromo (-Br) | Pyridyl | Introduction of a hydrogen bond acceptor, altered solubility. |

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound derivatives is not widely published.

Rational Drug Design Approaches

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to design and synthesize new drugs. This approach can be broadly categorized into structure-based and ligand-based methods. In the context of the this compound scaffold, these approaches can guide the design of more potent and selective inhibitors for various enzymes and receptors. dovepress.com

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, structure-based drug design can be employed. This involves docking the this compound scaffold into the active site of the target to predict its binding mode. This information can then be used to design modifications that enhance binding affinity. For example, if a hydrophobic pocket is identified near the C6 position, introducing a lipophilic group at this position could lead to a more potent compound.

Ligand-Based Drug Design: In the absence of a target's 3D structure, ligand-based methods can be used. These methods rely on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling, for instance, can be used to identify the key chemical features required for biological activity. A pharmacophore model can be developed based on a set of known active compounds, and this model can then be used to screen for new molecules, including derivatives of this compound, that fit the model.

Another ligand-based approach is scaffold hopping, where the core scaffold of a known active molecule is replaced with a different scaffold, such as this compound, while maintaining the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. u-tokyo.ac.jp

Table 2: Application of Rational Drug Design Principles to this compound

| Design Approach | Methodology | Application to this compound |

| Structure-Based Design | Molecular Docking | Predicting the binding orientation of the scaffold in a target's active site to guide modifications. |

| Ligand-Based Design | Pharmacophore Modeling | Developing a model of essential features for activity to design derivatives with improved biological profiles. |

| Ligand-Based Design | Scaffold Hopping | Utilizing the this compound core to replace the scaffold of a known active compound. |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical methods for isoquinoline (B145761) synthesis like the Bischler–Napieralski and Pictet–Spengler reactions are well-established, future research will likely focus on more efficient and sustainable transition-metal-catalyzed approaches. wikipedia.org Emerging strategies involving C-H activation and annulation are particularly promising for constructing the core structure with high regioselectivity and atom economy. mdpi.comorganic-chemistry.orgrsc.org

Future synthetic research could target the development of one-pot procedures that combine core formation with subsequent functionalization. For instance, a rhodium(III)- or ruthenium(II)-catalyzed C-H activation/annulation of a suitably substituted benzaldehyde (B42025) or benzylamine (B48309) derivative could provide a more direct route to the 1-methoxyisoquinoline core, potentially bypassing multiple steps required in traditional linear syntheses. organic-chemistry.org The selectivity of such reactions could be fine-tuned by the choice of catalyst, ligand, and directing group to ensure the desired substitution pattern.

Exploration of Diverse Reactivity Profiles and Novel Transformations

The unique substitution pattern of 1-Methoxy-6-bromoisoquinoline offers significant opportunities to explore novel chemical transformations. The bromine atom at the C6 position is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery and materials science. wikipedia.orgmdpi.comnih.gov

Future research will undoubtedly focus on leveraging this reactivity. Key areas of exploration include:

Suzuki-Miyaura Coupling: Reaction with various boronic acids to introduce aryl or heteroaryl substituents, creating complex molecular architectures. nih.gov

Sonogashira Coupling: Introduction of alkynyl groups, which can serve as precursors for further transformations or as key components in conjugated materials. nih.gov

Buchwald-Hartwig Amination: Formation of C-N bonds to synthesize novel amine derivatives, a common feature in many biologically active molecules. mdpi.com

Heck Reaction: Formation of C-C bonds with alkenes to introduce vinyl groups. youtube.com

Beyond the bromo group, the reactivity of the C1-methoxy group warrants investigation. Nucleophilic aromatic substitution could allow for its replacement with other functional groups, further diversifying the molecular scaffold.

| Reaction Name | Coupling Partner | Potential Product Class | Key Application Area |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Biaryl Isoquinolines | Medicinal Chemistry, Organic Electronics |

| Sonogashira | Terminal Alkyne | Alkynyl Isoquinolines | Functional Materials, Synthetic Intermediates |

| Buchwald-Hartwig | Amine | Amino-Isoquinolines | Medicinal Chemistry |

| Heck | Alkene | Alkenyl Isoquinolines | Polymer Chemistry, Synthetic Intermediates |

Advanced Functional Material Development and Characterization

The electronic properties of the isoquinoline ring system make it an attractive candidate for the development of advanced functional materials. Research has shown that quinoline (B57606) and isoquinoline derivatives can be used as building blocks for electrochromic materials, which change color upon the application of an electrical potential. mdpi.comnih.gov The substituents on the aromatic core play a critical role in tuning the material's electronic and optical properties, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

Future work could focus on incorporating this compound into conjugated polymers or small molecules for applications in organic electronics. The electron-donating methoxy (B1213986) group and the electron-withdrawing (by induction) bromo group create a push-pull electronic character that can be exploited. Furthermore, the bromo-substituent provides a site for polymerization or attachment to other chromophores. Derivatives of this compound could be investigated for applications such as:

Organic Light-Emitting Diodes (OLEDs): As host materials or emitters.

Electrochromic Devices: For smart windows or displays. mdpi.com

Fluorescent Sensors: Where changes in the environment could modulate the fluorescence properties of the isoquinoline core. rsc.org

Deeper Mechanistic Understanding of Biological Interactions

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. semanticscholar.orgnih.gov Derivatives have shown promise as inhibitors of various kinases and other enzymes. nih.govresearchgate.net

While broad screening can identify activity, future research must delve into the specific mechanisms of action. For derivatives of this compound, this involves understanding how the specific placement of the methoxy and bromo groups influences binding to biological targets. Research should be directed towards:

Enzyme Inhibition Studies: Investigating derivatives as inhibitors for specific targets like protein kinases (e.g., HER2, ROCK-I) or phosphodiesterases. semanticscholar.orgnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents introduced via cross-coupling reactions at the C6 position to understand their impact on potency and selectivity. nih.govnih.govkoreascience.kr

Molecular Docking and X-ray Crystallography: Visualizing the binding modes of active compounds within the active sites of target proteins to guide rational drug design. nih.gov

Cellular Assays: Moving beyond enzyme assays to evaluate the effects of these compounds on cellular pathways, such as proliferation, apoptosis, and signaling cascades in relevant cancer cell lines. nih.gov

Advanced Computational Predictions for Structure-Property Relationships

Computational chemistry is an indispensable tool for accelerating the discovery and design of new molecules. For this compound and its derivatives, computational methods can provide deep insights into structure-property relationships, guiding synthetic efforts and biological testing.

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic properties (such as HOMO/LUMO energy levels), and spectroscopic characteristics. nih.govimist.marsc.org This is crucial for understanding the electrochemical behavior of potential materials for electronics and for rationalizing reaction mechanisms. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between the structural features of a series of isoquinoline derivatives and their biological activity. imist.maresearchgate.netnih.govjapsonline.com By developing robust QSAR models, the activity of novel, unsynthesized compounds can be predicted, prioritizing the most promising candidates for synthesis.

| Computational Method | Predicted Properties | Research Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry, HOMO/LUMO Energies, Reaction Energetics | Functional Materials Design, Reactivity Prediction |

| Quantitative Structure-Activity Relationship (QSAR) | Predicted Biological Activity (e.g., IC50) | Medicinal Chemistry, Drug Discovery |

| Molecular Docking | Binding Affinity, Interaction Modes with Proteins | Enzyme Inhibition Studies, Mechanistic Biology |

Future research will likely involve an integrated approach, where computational predictions from DFT and QSAR are used to design new derivatives of this compound. These compounds will then be synthesized and tested, with the experimental results feeding back to refine and improve the computational models, creating a powerful discovery cycle.

Q & A

Q. What are the standard synthetic routes for preparing 1-Methoxy-6-bromoisoquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves regioselective bromination of methoxy-substituted isoquinoline precursors. For example, analogous compounds (e.g., 6-bromoisoquinoline derivatives) are synthesized using NaH and iodomethane in DMF, followed by column chromatography for purification, achieving yields >90% . Optimization includes adjusting reaction time, temperature, and stoichiometry of brominating agents (e.g., NBS or Br₂ in controlled conditions). Monitoring reaction progress via TLC and ensuring anhydrous conditions are critical .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic techniques?

- Methodological Answer : Confirm purity and structure using NMR and NMR to identify methoxy (-OCH₃) and bromine substituents. For example, in analogous compounds, methoxy groups appear as singlets at δ ~3.8–4.0 ppm, while aromatic protons adjacent to bromine show downfield shifts due to electron-withdrawing effects . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups. Consistent integration ratios in NMR spectra are essential to rule out byproducts .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but may degrade under prolonged exposure to light or moisture. Store in inert atmospheres (argon/nitrogen) at –20°C. Stability tests under varying pH and temperature conditions (e.g., 25–60°C) should precede long-term storage. Analogous brominated isoquinolines exhibit decomposition via dehalogenation under acidic conditions, necessitating pH-neutral environments .

Advanced Research Questions

Q. What strategies can be employed to control the regioselectivity of bromination in the synthesis of methoxy-substituted isoquinoline derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. For example, methoxy groups at position 6 act as meta-directors, favoring bromination at position 1 in isoquinoline scaffolds. Using Lewis acids (e.g., FeCl₃) or bromine-complexing agents (e.g., DMSO) can enhance selectivity. Computational studies (DFT calculations) predict electron density distribution to guide reagent choice. Experimental validation via comparative NMR analysis of positional isomers is critical .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom at position 6 serves as an electrophilic site for palladium-catalyzed couplings. Steric hindrance from the methoxy group at position 1 may reduce reaction rates, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with bulky ligands). Electronic effects are quantified via Hammett σ values; electron-withdrawing bromine enhances oxidative addition efficiency. Monitor reaction progress using GC-MS or HPLC to detect intermediates like boronic acid adducts .

Q. What mechanistic insights can be gained from studying the hydrolysis or demethylation pathways of this compound under acidic/basic conditions?

- Methodological Answer : Acidic hydrolysis (e.g., HBr in acetic acid) cleaves the methoxy group to yield 6-bromoisoquinolin-1-ol, tracked via NMR loss of the –OCH₃ signal. Base-mediated demethylation (e.g., BBr₃ in DCM) follows SN2 mechanisms, with kinetics studied using UV-Vis spectroscopy. Competing pathways (e.g., debromination) are minimized by controlling reaction stoichiometry. Compare with literature analogs (e.g., 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline) to validate intermediates .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or supramolecular interactions of this compound?

- Methodological Answer : DFT calculations (using Gaussian or ORCA) model electron density maps to identify reactive sites for nucleophilic/electrophilic attacks. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinase enzymes) by simulating interactions with active-site residues. Validate models experimentally via competitive inhibition assays or X-ray crystallography of co-crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.